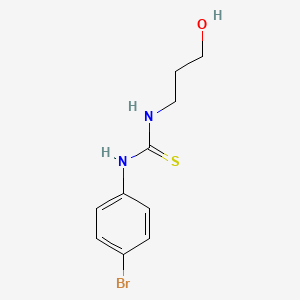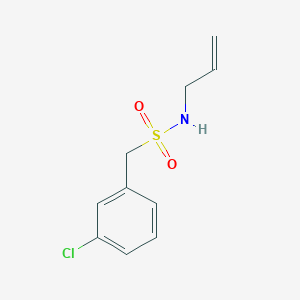![molecular formula C23H19F3N2O3 B4784751 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE](/img/structure/B4784751.png)
2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE
描述
2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an aniline moiety, which is further connected to an acridinecarboxylate structure. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
作用机制
Target of Action
The primary target of the compound is currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these activities.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . Therefore, it is likely that the compound affects multiple pathways and has downstream effects on various biological processes.
Pharmacokinetics
The ADME properties of the compound are currently unknown. The compound has a predicted boiling point of 5627±500 °C, a predicted density of 1348±006 g/cm3, and a predicted pKa of 1459±046 . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is likely that the compound has a wide range of effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-(trifluoromethyl)aniline derivative, which is then reacted with an appropriate acridinecarboxylate precursor under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and safety considerations. Industrial production typically emphasizes optimization of reaction conditions, including the use of efficient catalysts and purification techniques to achieve high-quality output .
化学反应分析
Types of Reactions
2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
科学研究应用
2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 4-METHYL-1-(2-OXO-2-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)PYRIDINIUM CHLORIDE
- 2-(2-OXO-2-(2-(TRIFLUOROMETHYL)ANILINO)ETHYL)ISOQUINOLINIUM BROMIDE
- 4-(2-FURYL)-1-(2-OXO-2-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)PYRIMIDIN-1-IUM BROMIDE
Uniqueness
What sets 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.
属性
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)14-6-5-7-15(12-14)27-20(29)13-31-22(30)21-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSHHIHWXMJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4784671.png)
![1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4784676.png)
![[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-pyridylamine](/img/structure/B4784678.png)

![{2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4784692.png)

![3-allyl-5-[4-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4784708.png)
![4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4784711.png)
![N-(2-BROMOPHENYL)-2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4784717.png)
![N-[2-(dimethylamino)ethyl]-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4784724.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4784739.png)
![(2Z)-2-[(2,3-dimethylanilino)methylidene]cyclohexan-1-one](/img/structure/B4784750.png)
![ethyl 4-({[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B4784762.png)
![ethyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4784768.png)
